1,6-Bis(morpholino)-2,4-hexadiyne
Overview
Description
1,6-Bis(morpholino)-2,4-hexadiyne is a derivative of hexa-2,4-diynes, which are compounds characterized by a carbon chain with two triple bonds separated by two single bonds. The morpholino groups in 1,6-bis(morpholino)-2,4-hexadiyne are heterocyclic moieties that contain both oxygen and nitrogen atoms within a six-membered ring structure. These groups are attached to the 1 and 6 positions of the hexadiyne chain. The presence of morpholino groups can influence the physical, chemical, and electronic properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of 1,6-bis(morpholino)-2,4-hexadiyne and its derivatives typically involves multistep organic reactions. For example, the synthesis of related diynes can be achieved through bromination followed by a copper-catalyzed Grignard reaction and subsequent coupling under Hay conditions, as demonstrated in the preparation of 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes . Although the specific synthesis of 1,6-bis(morpholino)-2,4-hexadiyne is not detailed in the provided papers, similar synthetic strategies involving halogenation and coupling reactions may be applicable.
Molecular Structure Analysis
The molecular structure of 1,6-bis(morpholino)-2,4-hexadiyne is not directly reported in the provided papers. However, the molecular structures of related compounds have been investigated using X-ray crystallography, which reveals information about bond lengths, angles, and the overall conformation of the molecules . The morpholino rings are likely to adopt a chair conformation, and the overall geometry of the molecule can be influenced by the presence of these substituents.
Chemical Reactions Analysis
The reactivity of 1,6-bis(morpholino)-2,4-hexadiyne in chemical reactions can be inferred from studies on similar compounds. Diacetylenes are known for their ability to undergo topochemical polymerization, a process that can be thermally or photochemically initiated and leads to the formation of polydiacetylenes with conjugated backbones . The presence of morpholino groups may affect the polymerization reactivity and the solubility of the resulting polymers. Additionally, the introduction of different substituents can lead to shifts in the carbon NMR spectra, as observed with sulphone or sulphoxide moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-bis(morpholino)-2,4-hexadiyne can be deduced from studies on structurally related compounds. For instance, the solubility of polydiacetylenes can be enhanced by the presence of certain substituents, which may also be the case for 1,6-bis(morpholino)-2,4-hexadiyne derivatives . Electrochemical and spectroelectrochemical properties are also of interest, as demonstrated by the study of bis-morpholine-substituted perylene bisimides, which exhibit reversible redox processes . The specific properties of 1,6-bis(morpholino)-2,4-hexadiyne would need to be experimentally determined to provide a comprehensive analysis.
Scientific Research Applications
Polymerization Reactivity
1,6-Bis(morpholino)-2,4-hexadiyne and its analogues have been extensively studied for their thermal and photochemical solid-state polymerization reactivity. For instance, Deschamps et al. (2010) conducted a study on several analogues of 1,6-bis(diphenylamino)-2,4-hexadiyne, assessing their polymerization reactivity. This research is significant for understanding the polymerization characteristics of diacetylenes, including 1,6-bis(morpholino)-2,4-hexadiyne (Deschamps et al., 2010).
Mass Spectral Rearrangements
The mass spectral behavior of derivatives of 1,6-bis(morpholino)-2,4-hexadiyne has been explored to understand their chemical rearrangements. Thyagarajan et al. (1980) investigated the mass spectral rearrangements of 1,6-bis(arylsulfenyl)-2,4-hexadiynes and 1,6-bis(arylsulfonyl)-2,4-hexadiynes, providing insights into their molecular behaviors (Thyagarajan et al., 1980).
Ferroelectric Phase Transition
The ferroelectric phase transition of derivatives of 1,6-bis(morpholino)-2,4-hexadiyne, such as 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne, has been characterized by specific heat measurements. Nemec and Dormann (1994) contributed to this field by studying monomer and thermally polymerized polymer single crystals, enhancing the understanding of phase transitions in such materials (Nemec & Dormann, 1994).
Molecular Structure and Crystal Packing
The molecular structure and crystal packing of 1,6-bis(morpholino)-2,4-hexadiyne derivatives are critical for understanding their chemical properties. Kumar et al. (1998) determined the X-ray crystal structure of 1,6-bis(N-cyano-p-methoxy-anilino)-2,4-hexadiyne, revealing how crystal packing and weak hydrogen bonds influence the molecular arrangement (Kumar et al., 1998).
Catalytic Applications
The derivatives of 1,6-Bis(morpholino)-2,4-hexadiyne have also been explored for catalytic applications. Maurya et al. (2016) studied the dioxidomolybdenum(VI) complexes of tripodal tetradentate ligands containing morpholino groups. These complexes demonstrated significant catalytic activities in oxygen atom transfer reactions, indicating potential applications in organic synthesis and catalysis (Maurya et al., 2016).
Solid-State Polymerization
The solid-state polymerization of 1,6-Bis(morpholino)-2,4-hexadiyne derivatives has been a subject of interest in material science. Bloor et al. (1975) examined the thermal polymerization of bis-(p-toluene sulphonate) of 2,4-hexadiyne-1,6-diol, providing insights into the polymerization process and the nature of the resulting polymer (Bloor et al., 1975).
properties
IUPAC Name |
4-(6-morpholin-4-ylhexa-2,4-diynyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h5-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXWKPCOJLBLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC#CCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289267 | |
Record name | MLS002693269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bis(morpholino)-2,4-hexadiyne | |
CAS RN |
6630-26-8 | |
Record name | MLS002693269 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002693269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Bis(morpholino)-2,4-hexadiyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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